4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride
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Overview
Description
4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride is an organic compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields due to their biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride typically involves the reaction of 2,6-dinitroaniline with other reagents through a multi-step process. The general synthetic route includes:
Nitration: The starting material, 2,6-dinitroaniline, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups.
Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-cancer and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-benzo[d]imidazol-2-yl)aniline
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine
Uniqueness
4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
116532-14-0 |
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Molecular Formula |
C7H8ClN3O |
Molecular Weight |
185.61 g/mol |
IUPAC Name |
4-amino-1,3-dihydrobenzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C7H7N3O.ClH/c8-4-2-1-3-5-6(4)10-7(11)9-5;/h1-3H,8H2,(H2,9,10,11);1H |
InChI Key |
FURDKQMROXITQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)N2)N.Cl |
Origin of Product |
United States |
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